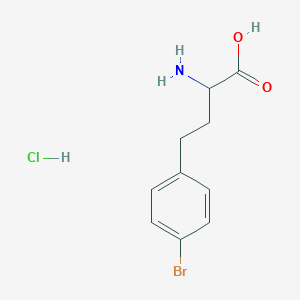
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, an amino acid, and features a bromine atom attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)butanoic acid typically involves the bromination of phenylalanine derivatives. One common method starts with N-Boc-glutamic acid tert-butyl ester, which undergoes a series of reactions including radical decarboxylation to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and racemization .
化学反応の分析
Types of Reactions
2-Amino-4-(4-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted amino acids and peptidomimetics .
科学的研究の応用
2-Amino-4-(4-bromophenyl)butanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but its structural similarity to natural amino acids suggests it may interact with similar biological targets .
類似化合物との比較
Similar Compounds
Uniqueness
2-Amino-4-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromine-substituted phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research .
生物活性
2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride, also known as a derivative of phenylbutanoic acid, has gained attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its bromophenyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-Amino-4-(4-bromophenyl)butanoic acid exhibit significant antimicrobial properties. The presence of the bromine atom on the phenyl ring enhances the compound's ability to inhibit bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 2-Amino-4-(4-bromophenyl)butanoic acid | 46.9 | E. coli (Gram-negative) |
| 3-(4-bromophenyl)butanoic acid | 93.7 | Staphylococcus aureus (Gram-positive) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 50.0 | Candida albicans (fungal) |
The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial and antifungal activities, suggesting that modifications in the phenyl ring can lead to enhanced efficacy against various pathogens .
Anticancer Activity
The anticancer potential of 2-Amino-4-(4-bromophenyl)butanoic acid has also been explored. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7).
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-Amino-4-(4-bromophenyl)butanoic acid | <10 | Induction of apoptosis |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | <5 | Inhibition of cell cycle |
| Other derivatives | >20 | Various mechanisms |
The IC50 values indicate that certain derivatives exhibit strong anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
A study involving molecular docking simulations revealed that the binding affinity of 2-Amino-4-(4-bromophenyl)butanoic acid to specific receptors is significantly influenced by the bromine substituent. The docking studies indicated favorable interactions with targets involved in cancer progression and microbial resistance .
Case Study: Anticancer Screening
In a recent anticancer screening, a series of compounds derived from 2-Amino-4-(4-bromophenyl)butanoic acid were evaluated for their cytotoxic effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .
特性
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYZTPCSCJSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














